N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is a complex organic compound with the molecular formula C18H18N4O2S and a molecular weight of 354.4 g/mol This compound is characterized by its unique structure, which includes a cyclopropane ring and a phenylcarbamothioyl group
Preparation Methods
The synthesis of N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide involves several steps. One common synthetic route includes the reaction of hydrazine hydrate with ethyl 4-(substitutedbenzamido)benzoate in ethanol under reflux conditions . The resulting product is then purified through recrystallization. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer agent and a human carbonic anhydrase inhibitor . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development. In industry, it may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as carbonic anhydrase enzymes . By inhibiting these enzymes, the compound can disrupt essential biological processes, leading to its therapeutic effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as N-(4-(2-(phenylcarbamothioyl)hydrazine-1-carbonyl)phenyl)nicotinamide While both compounds share a phenylcarbamothioyl group, their differences in structure lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4-[(phenylcarbamothioylamino)carbamoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H18N4O2S/c23-16(12-6-7-12)19-15-10-8-13(9-11-15)17(24)21-22-18(25)20-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2,(H,19,23)(H,21,24)(H2,20,22,25) |
InChI Key |
XYAPFDKDZDKDEB-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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